2-((2,3-Dimethylphenyl)thio)benzoic acid
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Overview
Description
2-((2,3-Dimethylphenyl)thio)benzoic acid is an organic compound with the molecular formula C15H14O2S. It is a derivative of benzoic acid where the hydrogen atom at the second position is replaced by a 2,3-dimethylphenylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dimethylphenyl)thio)benzoic acid typically involves the reaction of 2,3-dimethylthiophenol with 2-bromobenzoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dimethylphenyl)thio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-((2,3-Dimethylphenyl)thio)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,3-Dimethylphenyl)thio)benzoic acid involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Mefenamic acid: 2-((2,3-Dimethylphenyl)amino)benzoic acid, an anti-inflammatory drug.
Flufenamic acid: 2-((3-trifluoromethylphenyl)amino)benzoic acid, another anti-inflammatory agent.
Uniqueness
2-((2,3-Dimethylphenyl)thio)benzoic acid is unique due to its thio group, which imparts distinct chemical reactivity compared to the amino group in mefenamic and flufenamic acids.
Properties
CAS No. |
58844-67-0 |
---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C15H14O2S/c1-10-6-5-9-13(11(10)2)18-14-8-4-3-7-12(14)15(16)17/h3-9H,1-2H3,(H,16,17) |
InChI Key |
IUHMFGGYIMDALM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)SC2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
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